2-Bromo-5-methanesulfonyl-3-nitrothiophene
Overview
Description
2-Bromo-5-methanesulfonyl-3-nitrothiophene is a heterocyclic compound that belongs to the class of thiophenes It is characterized by the presence of bromine, methanesulfonyl, and nitro functional groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methanesulfonyl-3-nitrothiophene typically involves a multi-step process starting from thiophene. The general synthetic route includes:
Bromination: Thiophene is brominated to introduce a bromine atom at the 2-position.
Nitration: The brominated thiophene undergoes nitration to introduce a nitro group at the 3-position.
The reaction conditions for these steps often involve the use of concentrated sulfuric acid and sodium nitrate for nitration, and methanesulfonyl chloride for methanesulfonylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methanesulfonyl-3-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The thiophene ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Reduction: The major product is 2-Bromo-5-methanesulfonyl-3-aminothiophene.
Oxidation: Products include sulfoxides or sulfones depending on the extent of oxidation.
Scientific Research Applications
2-Bromo-5-methanesulfonyl-3-nitrothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methanesulfonyl-3-nitrothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the methanesulfonyl group may enhance its binding
Properties
IUPAC Name |
2-bromo-5-methylsulfonyl-3-nitrothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBILLQOENEBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(S1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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